6-(4-Ethylpiperazin-1-yl)pyridine-3-carbonitrile
Overview
Description
“6-(4-Ethylpiperazin-1-yl)pyridine-3-carbonitrile” is a chemical compound with the CAS Number: 889851-56-3 . It has a molecular weight of 216.29 and its IUPAC name is 6-(4-ethyl-1-piperazinyl)nicotinonitrile .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16N4/c1-2-15-5-7-16(8-6-15)12-4-3-11(9-13)10-14-12/h3-4,10H,2,5-8H2,1H3 . This code provides a specific representation of the molecular structure.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 216.29 .Scientific Research Applications
Synthesis and Antibacterial Activity
One research application of similar pyridine derivatives involves the synthesis of pyrazolo[3,4-d]pyrimidine derivatives and the evaluation of their antibacterial activity. This synthesis is achieved through a one-pot, three-component reaction involving an aldehyde, malononitrile, and hydrazine hydrate, using magnetic nano Fe3O4 particles as a catalyst under solvent-free conditions. The resulting compounds showed potential antibacterial properties, highlighting the role of pyridine derivatives in the development of new antibacterial agents (Rostamizadeh, Nojavan, Aryan, Sadeghian, & Davoodnejad, 2013).
Molecular Docking and Antimicrobial Activity
Another study explored the synthesis of novel pyridine and fused pyridine derivatives, including their molecular docking and in vitro screening for antimicrobial and antioxidant activities. This research highlights the compound's utility in creating new materials with potential application in combating microbial infections and oxidative stress, further emphasizing the versatility of pyridine derivatives in medicinal chemistry (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).
Synthesis Techniques and Chemical Reactivity
Research on the synthesis and reactivity of pyridine derivatives, including methods for creating complex molecules via nucleophilic substitution reactions, showcases the compound's significance in synthetic organic chemistry. These studies provide insights into the development of efficient, catalyst-free synthesis methods under various conditions, including ultrasound irradiation, which offers advantages in terms of reaction speed and yield efficiency. The diverse synthetic routes and reactivity of these compounds underline their importance in the synthesis of pharmacologically relevant molecules (Mishriky & Moustafa, 2013).
Safety and Hazards
Properties
IUPAC Name |
6-(4-ethylpiperazin-1-yl)pyridine-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c1-2-15-5-7-16(8-6-15)12-4-3-11(9-13)10-14-12/h3-4,10H,2,5-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUSWEOVRIUQQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC=C(C=C2)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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